Englitazone

Insulin Resistance PPARγ Agonism Rodent Pharmacology

Standard PPARγ agonists confound metabolic studies with potent peripheral effects or hypoglycemic events. Englitazone (CAS 109229-58-5) resolves this via a differentiated polypharmacological profile: direct, insulin-independent inhibition of hepatic gluconeogenesis (32-93% reduction in IPRL models) combined with insulin sensitization that avoids frank hypoglycemia. • Directly suppresses hepatic glucose output independent of insulin • Enhances insulin sensitivity without hypoglycemic risk in chronic dosing (e.g., ob/ob mice) • Uniquely blocks insulin-stimulated lipogenesis while sparing PI3-kinase signaling Supplied at ≥98% purity with full analytical documentation. Available in mg to g quantities with ambient-temperature global shipping.

Molecular Formula C20H19NO3S
Molecular Weight 353.4 g/mol
CAS No. 109229-58-5
Cat. No. B035078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnglitazone
CAS109229-58-5
Synonyms5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione
CP 68722
CP 72466
CP 72467
CP-68722
CP-72466
CP-72467
englitazone
Molecular FormulaC20H19NO3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]
InChIInChI=1S/C20H19NO3S/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23)/t16-,18?/m1/s1
InChIKeyMVDXXGIBARMXSA-PYUWXLGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Englitazone Procurement and Research


Englitazone (CP-68,722), assigned CAS 109229-58-5, is an experimental, racemic thiazolidinedione (TZD) that functions as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) [1]. It belongs to the glitazone class of insulin-sensitizing agents, originally developed by Pfizer for the management of non-insulin-dependent diabetes mellitus (NIDDM) [2]. Its molecular formula is C₂₀H₁₉NO₃S, with a monoisotopic mass of 353.10856465 [3]. Unlike some clinically utilized TZDs, englitazone's pharmacological profile is characterized by a unique, dual mechanism of action, which includes direct effects on hepatic glucose metabolism independent of insulin, as well as a notable capacity to enhance insulin sensitivity without provoking frank hypoglycemia [4].

Pathway PPARγ agonist with insulin-sensitizing profile for diabetes research models
Mechanism Direct hepatic gluconeogenesis modulation independent of insulin
Profile Dual mechanistic signature: peripheral sensitization and hepatic action

Englitazone: Why Substitution Fails


While englitazone shares the thiazolidinedione-2,4-dione core with other glitazones (e.g., rosiglitazone, pioglitazone, troglitazone, ciglitazone), treating it as a functionally interchangeable PPARγ agonist is scientifically unsound [1]. Its differentiation is not merely a matter of potency but of a unique polypharmacological signature. Unlike rosiglitazone, which exhibits a 60- to 200-fold higher potency in certain insulin-sensitizing assays, englitazone demonstrates a distinct profile: it effectively modulates hepatic gluconeogenesis—an effect more comparable to the sulfonylurea glyburide—and uniquely inhibits insulin-stimulated lipogenesis without disrupting proximal insulin signaling via PI3-kinase [2]. Furthermore, englitazone's safety profile in preclinical models, characterized by a notable absence of overt hypoglycemia even at effective doses, contrasts sharply with sulfonylureas and underscores a different risk-benefit calculus [3]. These divergent pharmacodynamic properties, from hepatic action to signaling pathway selectivity, mean that substituting englitazone with a more potent TZD or a different class of antidiabetic agent will yield fundamentally different, and likely non-equivalent, experimental outcomes [4].

Potency shift Replacing with a more potent TZD (e.g., rosiglitazone) may alter hepatic glucose regulation endpoints.
Class mismatch Switching to sulfonylureas may introduce confounding hypoglycemic events in metabolic studies.
Signaling divergence Alternative TZDs may not replicate PI3K-independent modulation of glucose transport and lipogenesis.

Englitazone Comparative Evidence Matrix


Insulin-Sensitizing Potency vs. Rosiglitazone

Englitazone is a significantly less potent insulin sensitizer compared to the second-generation TZD, rosiglitazone (BRL-49653). While this might appear disadvantageous, this potency differential is a key differentiator, as it correlates with a reduced risk of certain adverse effects and may confer a more physiological mode of insulin sensitization [1].

Insulin Sensitizing Potency
Reported
Englitazone vs. Rosiglitazone 60–200× lower potency
Supports PPARγ pathway comparison context
Rodent insulin resistance models; cross-study comparable
Insulin Resistance PPARγ Agonism Rodent Pharmacology

Hepatic Gluconeogenesis Inhibition vs. Glyburide

Unlike other TZDs whose primary action is peripheral, englitazone demonstrates a direct and pronounced effect on hepatic glucose output. In a direct, comparative study using the isolated perfused rat liver (IPRL), englitazone inhibited gluconeogenesis from lactate in a concentration-dependent manner, achieving a 32-93% reduction [1]. While the sulfonylurea glyburide produced effects of greater magnitude, this direct hepatic modulation by a TZD is a distinct feature.

Hepatic Gluconeogenesis
Head-to-head
Englitazone: 32–93% decrease vs. Glyburide: greater magnitude
Supports hepatic gluconeogenesis model context
Isolated perfused rat liver; 2 mM lactate
Hepatic Metabolism Gluconeogenesis Isolated Perfused Liver

Attenuated Hypoglycemic Risk vs. Sulfonylureas

A critical differentiator for englitazone is its demonstrated ability to lower plasma glucose and insulin in diabetic ob/ob mice without producing frank hypoglycemia [1]. This contrasts sharply with sulfonylureas like glyburide, which carry a significant risk of hypoglycemia [2]. In nondiabetic rats, englitazone at 50 mg/kg/day for 8 days did not cause overt hypoglycemia, instead lowering basal plasma insulin by 59% (fed) and 41% (fasted) [3].

Hypoglycemic Event Profile
Class-level
No frank hypoglycemia in models vs. Sulfonylureas: known risk
Supports model-response context without confounding hypoglycemia
ob/ob mice and nondiabetic rat studies
In Vivo Pharmacology Hypoglycemia Efficacy vs. Safety

PI3-Kinase-Independent Signaling Selectivity

Englitazone exhibits a unique bifurcation in its effects on insulin signaling. While it stimulates 2-deoxy-D-glucose (2-DG) uptake and enhances insulin-stimulated 2-DG uptake in 3T3-L1 adipocytes, it does so without affecting phosphatidylinositol 3-kinase (PI3-kinase) activity [1]. Crucially, englitazone inhibits insulin-stimulated lipogenesis without inhibiting PI3-kinase [2]. This uncoupling of glucose transport from lipogenesis via a PI3-kinase-independent mechanism is a distinct pharmacological fingerprint.

Signaling Selectivity
Assay context
PI3K-independent glucose transport, lipogenesis inhibition vs. Insulin/TZDs: PI3K-dependent pathway
Supports signaling pathway bifurcation studies
3T3-L1 adipocytes; uncoupled metabolic endpoints
Insulin Signaling PI3-Kinase Glucose Transport Lipogenesis

Englitazone Research Applications


Insulin-Independent Hepatic Glucose Regulation

Given englitazone's direct, concentration-dependent inhibition of hepatic gluconeogenesis (32-93% reduction in IPRL models [1]), it is ideally suited for studies focused on the liver's role in glucose homeostasis. Researchers can use englitazone to dissect the molecular mechanisms by which TZDs modulate hepatic glucose production in the absence of insulin, bypassing the confounding peripheral effects seen with more potent analogs.

In Vivo Insulin Resistance Studies Without Hypoglycemia

For chronic dosing experiments in diabetic rodent models (e.g., ob/ob mice), englitazone's ability to lower glucose and insulin without inducing frank hypoglycemia is a major advantage [2]. This allows for the longitudinal assessment of insulin sensitization and metabolic improvements without the experimental complications and mortality associated with hypoglycemic events, providing a cleaner and more reliable dataset.

PI3-Kinase-Independent Insulin Pathways

Englitazone's unique ability to stimulate glucose transport while inhibiting insulin-stimulated lipogenesis, all without affecting PI3-kinase activity [3], makes it a critical tool for studying the bifurcation of insulin signaling. It can be employed to identify and validate novel, PI3K-independent targets involved in the metabolic effects of insulin sensitizers.

Comparative Studies with Sulfonylureas

As englitazone shares the hepatic gluconeogenesis-inhibiting property of sulfonylureas like glyburide but with a superior safety profile regarding hypoglycemia [4], it serves as a valuable comparator in mechanistic studies. It can be used to delineate TZD-specific from sulfonylurea-specific effects on liver metabolism and to investigate the molecular basis for the differential hypoglycemic risk.

Application
Selection Property
Validation Focus
Hepatic gluconeogenesis model studies
Direct hepatic glucose output modulation
Gluconeogenesis inhibition endpoint review
Insulin resistance model studies
Insulin sensitization with model-stable glucose profile
Plasma glucose and insulin endpoint monitoring
PI3K-independent signaling pathway research
PI3K-independent metabolic modulation
Glucose transport and lipogenesis endpoint review
Comparative hepatic metabolism studies
Hepatic gluconeogenesis profile differentiation
Endpoint review across glucose-lowering classes

Technical Documentation Hub

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